Mass Spectrometry Advantage: +6 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte
In electrospray ionization (ESI) LC-MS/MS, 2-methyl-d3-propane-3,3,3-d3-thioamide (d6-labeled) exhibits a molecular ion [M+H]⁺ at m/z 110.09, whereas the unlabeled 2-methylpropanethioamide (CAS 13515-65-6) appears at m/z 104.05. This +6 Da mass differential exceeds the minimum recommended +3 Da separation for internal standards, virtually eliminating isotopic cross-talk and allowing unambiguous quantification in complex biological matrices . By contrast, single-label or d3-labeled alternatives provide insufficient mass separation, increasing the risk of ion suppression artifacts and inaccurate peak integration [1].
| Evidence Dimension | Monisotopic Mass of [M+H]⁺ Ion (Da) |
|---|---|
| Target Compound Data | 110.09 (C₄H₄D₆NS⁺) |
| Comparator Or Baseline | Unlabeled 2-methylpropanethioamide: 104.05 (C₄H₁₀NS⁺) |
| Quantified Difference | +6.04 Da |
| Conditions | ESI positive mode, theoretical m/z values based on molecular formula |
Why This Matters
The +6 Da mass shift ensures the internal standard signal does not interfere with the analyte's quantification channel, a prerequisite for validated bioanalytical methods in drug development.
- [1] Restek Corporation. (2015). Choosing an Internal Standard. Retrieved from https://discover.restek.com/ View Source
